molecular formula C28H46N2O4 B4952842 3-(3,5-Ditert-butyl-4-hydroxyphenyl)propyl 2-oxo-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate

3-(3,5-Ditert-butyl-4-hydroxyphenyl)propyl 2-oxo-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate

Cat. No.: B4952842
M. Wt: 474.7 g/mol
InChI Key: LCAWHUGZYGWRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Ditert-butyl-4-hydroxyphenyl)propyl 2-oxo-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate is a complex organic compound known for its antioxidant properties. It is often used in various industrial applications due to its stability and effectiveness in preventing oxidative degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Ditert-butyl-4-hydroxyphenyl)propyl 2-oxo-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate typically involves multiple steps. One common method includes the esterification of 3-(3,5-Ditert-butyl-4-hydroxyphenyl)propionic acid with 2-oxo-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Ditert-butyl-4-hydroxyphenyl)propyl 2-oxo-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(3,5-Ditert-butyl-4-hydroxyphenyl)propyl 2-oxo-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and materials. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Ditert-butyl-4-hydroxyphenyl)propyl 2-oxo-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate is unique due to its high stability and effectiveness in a wide range of applications. Its combination of antioxidant properties and structural stability makes it particularly valuable in industrial and research settings .

Properties

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl 2-oxo-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46N2O4/c1-25(2,3)20-14-18(15-21(22(20)31)26(4,5)6)12-11-13-34-24(33)23(32)29-19-16-27(7,8)30-28(9,10)17-19/h14-15,19,30-31H,11-13,16-17H2,1-10H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAWHUGZYGWRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)OCCCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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